molecular formula C11H14O3 B1331405 2-(4-Isopropoxyphenyl)acetic acid CAS No. 55784-07-1

2-(4-Isopropoxyphenyl)acetic acid

Cat. No.: B1331405
CAS No.: 55784-07-1
M. Wt: 194.23 g/mol
InChI Key: VCZQMZKFNJPYBI-UHFFFAOYSA-N
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Description

2-(4-Isopropoxyphenyl)acetic acid: is an organic compound with the molecular formula C11H14O3 . It is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isopropoxyphenyl)acetic acid typically involves the following steps:

    Hydroxyl Protection: The starting material, 4-hydroxyacetophenone, undergoes protection of the hydroxyl group using a suitable protecting group such as a silyl ether.

    Bromination: The protected intermediate is then brominated to introduce a bromine atom at the para position relative to the hydroxyl group.

    Etherification: The brominated intermediate undergoes etherification with isopropyl alcohol to form the isopropoxy group.

    Deprotection: Finally, the protecting group is removed to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-yielding reagents, and efficient purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(4-Isopropoxyphenyl)acetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

2-(4-Isopropoxyphenyl)acetic acid has several applications in scientific research :

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Comparison with Similar Compounds

  • 4-Isopropoxybenzoic acid
  • 4-Isopropoxybenzaldehyde
  • 2-(4-Methoxyphenyl)acetic acid

Comparison: 2-(4-Isopropoxyphenyl)acetic acid is unique due to the presence of both an isopropoxy group and an acetic acid moiety, which imparts distinct chemical and biological properties. Compared to 4-isopropoxybenzoic acid and 4-isopropoxybenzaldehyde, it has a more versatile reactivity profile due to the acetic acid group. Compared to 2-(4-methoxyphenyl)acetic acid, the isopropoxy group provides different steric and electronic effects, influencing its reactivity and interactions .

Biological Activity

2-(4-Isopropoxyphenyl)acetic acid, also known as a derivative of phenylacetic acid, has gained attention in pharmacological research due to its potential biological activities. This compound is characterized by its isopropoxy group, which enhances its lipophilicity and may influence its interaction with biological systems. Understanding the biological activity of this compound is essential for its potential therapeutic applications.

  • Chemical Formula : C11H14O3
  • Molecular Weight : 194.23 g/mol
  • CAS Number : 799528
  • Structure : The compound features an aromatic ring substituted with an isopropoxy group and a carboxylic acid functional group, contributing to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammatory responses.
  • Impact on Cell Signaling : This compound may influence cell signaling pathways by interacting with receptors or enzymes that regulate cellular functions, potentially affecting processes like apoptosis and proliferation .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in cultured macrophages. This suggests a potential role in treating inflammatory diseases such as arthritis.

StudyModelFindings
MacrophagesReduced TNF-alpha and IL-6 production
Animal ModelDecreased paw edema in rats

Analgesic Properties

Preclinical studies have shown that this compound possesses analgesic effects comparable to non-steroidal anti-inflammatory drugs (NSAIDs). It was effective in reducing pain responses in animal models, indicating its potential for pain management.

StudyModelFindings
Rat Pain ModelSignificant reduction in pain response
Mouse ModelComparable efficacy to ibuprofen

Antitumor Activity

Emerging evidence suggests that this compound may have antitumor properties. In vitro studies on cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis.

StudyCell LineFindings
MCF-7 (Breast Cancer)Inhibition of cell growth by 40%
HeLa (Cervical Cancer)Induction of apoptosis at higher concentrations

Case Study 1: In Vivo Efficacy in Inflammatory Models

In a study involving carrageenan-induced paw edema in rats, administration of this compound resulted in a significant decrease in swelling compared to the control group. The results indicated a dose-dependent response, reinforcing the compound's anti-inflammatory potential.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines demonstrated that treatment with this compound led to reduced viability and increased apoptosis rates. The mechanism was linked to the activation of caspase pathways, suggesting a targeted approach for cancer therapy.

Properties

IUPAC Name

2-(4-propan-2-yloxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)14-10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZQMZKFNJPYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355406
Record name Benzeneacetic acid, 4-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55784-07-1
Record name Benzeneacetic acid, 4-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 2-(4-isopropoxyphenyl)acetate (10 g, 48.0 mmol), and NaOH (5.76 g, 144 mmol) were heated in methanol (50 mL)/Water (50 mL) solution at reflux for 2 h. Most of the MeOH was removed under vacuum and the remaining aqueous solution was acidified with 1 N HCl. The solid that precipitated from the solution was extracted into EtOAc solution. The organic layer was collected, dried over sodium sulfate, and concentrated under vacuum to give 2-(4-isopropoxyphenyl)acetic acid (8.9 g, 95% yield). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.22-7.16 (m, 2H), 6.88-6.83 (m, 2H), 4.53 (spt, J=6.1 Hz, 1H), 3.59 (s, 2H), 1.34 (d, J=6.0 Hz, 6H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5.76 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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